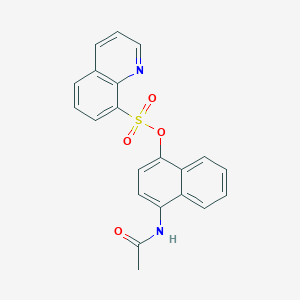
2-Naphthyl 8-quinolinesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthyl 8-quinolinesulfonate, also known as NQS, is a fluorescent dye that is widely used in scientific research. It is a water-soluble compound that emits green fluorescence when excited by blue light. NQS has been used in various applications, including protein labeling, enzyme assays, and cell imaging.
作用機序
The mechanism of action of 2-Naphthyl 8-quinolinesulfonate is based on its fluorescent properties. When excited by blue light, 2-Naphthyl 8-quinolinesulfonate emits green fluorescence. This fluorescence can be used to detect the presence of 2-Naphthyl 8-quinolinesulfonate-labeled proteins or peptides in a sample. The intensity of the fluorescence is proportional to the amount of 2-Naphthyl 8-quinolinesulfonate-labeled protein or peptide in the sample.
Biochemical and Physiological Effects:
2-Naphthyl 8-quinolinesulfonate is a relatively safe compound that does not have any known toxic effects on cells or tissues. It is water-soluble and can be easily removed from the sample by washing. 2-Naphthyl 8-quinolinesulfonate has been used in various cell imaging studies without any adverse effects.
実験室実験の利点と制限
One of the main advantages of using 2-Naphthyl 8-quinolinesulfonate is its high sensitivity and specificity. 2-Naphthyl 8-quinolinesulfonate-labeled proteins or peptides can be detected with high accuracy and precision. Another advantage of 2-Naphthyl 8-quinolinesulfonate is its water solubility, which makes it easy to use in aqueous solutions. However, one of the limitations of 2-Naphthyl 8-quinolinesulfonate is its low photostability, which can result in the loss of fluorescence over time.
将来の方向性
For the use of 2-Naphthyl 8-quinolinesulfonate include the development of new methods for protein labeling, live cell imaging studies, and the development of new fluorescent dyes based on the structure of 2-Naphthyl 8-quinolinesulfonate.
合成法
2-Naphthyl 8-quinolinesulfonate can be synthesized by reacting 2-naphthol with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 2-Naphthyl 8-quinolinesulfonate as a yellow powder. The purity of the product can be improved by recrystallization from water.
科学的研究の応用
2-Naphthyl 8-quinolinesulfonate has been widely used in scientific research as a fluorescent probe. It has been used to label proteins and peptides for fluorescence-based assays and imaging. 2-Naphthyl 8-quinolinesulfonate has also been used in enzyme assays to monitor enzyme activity. In addition, 2-Naphthyl 8-quinolinesulfonate has been used to study the interaction between proteins and small molecules.
特性
製品名 |
2-Naphthyl 8-quinolinesulfonate |
|---|---|
分子式 |
C19H13NO3S |
分子量 |
335.4 g/mol |
IUPAC名 |
naphthalen-2-yl quinoline-8-sulfonate |
InChI |
InChI=1S/C19H13NO3S/c21-24(22,18-9-3-7-15-8-4-12-20-19(15)18)23-17-11-10-14-5-1-2-6-16(14)13-17/h1-13H |
InChIキー |
AREWGAKAGQCGJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)

![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)

![[2-(Benzylamino)-2-oxoethoxy]acetic acid](/img/structure/B276974.png)
![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)


![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
